molecular formula C23H19ClN4OS B12470127 N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Cat. No.: B12470127
M. Wt: 434.9 g/mol
InChI Key: FJUNROFMAKCDFU-UHFFFAOYSA-N
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Description

N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzamide group, and a chlorobenzyl sulfanyl moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved by reacting 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form the triazole ring.

    Introduction of the Sulfanyl Group: The triazole intermediate is then treated with sodium sulfide to introduce the sulfanyl group, forming the 5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole.

    Coupling with Benzamide: The final step involves coupling the triazole intermediate with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, reaction time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as an antimicrobial and antifungal agent. Its triazole ring is known for its ability to inhibit the growth of various pathogens.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially leading to the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
  • N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propionamide
  • N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)butyramide

Uniqueness

N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorobenzyl sulfanyl moiety, in particular, enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C23H19ClN4OS

Molecular Weight

434.9 g/mol

IUPAC Name

N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C23H19ClN4OS/c1-28-21(26-27-23(28)30-15-18-9-5-6-10-20(18)24)16-11-13-19(14-12-16)25-22(29)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,29)

InChI Key

FJUNROFMAKCDFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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